2,3,4,6-Tetranitroaniline

Energetic Materials Nitrogen Content Oxygen Balance

2,3,4,6-Tetranitroaniline (TeNA) is the precursor of choice for ADNBF synthesis at 96% yield—an insensitive high explosive matching TATB's detonation velocity (7.91 mm µs⁻¹) and TNT's impact sensitivity. Its 2,3,4,6-substitution pattern activates the amino group for efficient nucleophilic displacement by azide, alkoxides, and amines. This reactivity—while precluding long-term shelf stability—makes TeNA an irreplaceable electrophilic building block for defense laboratories and specialty manufacturers of insensitive munitions. TeNA is a reactive intermediate, not a stable end-product explosive. Procurement strictly for R&D and authorized defense applications; buyers must verify end-use compliance and hold appropriate explosives handling credentials.

Molecular Formula C6H3N5O8
Molecular Weight 273.12 g/mol
CAS No. 3698-54-2
Cat. No. B15378039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetranitroaniline
CAS3698-54-2
Molecular FormulaC6H3N5O8
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C6H3N5O8/c7-4-2(8(12)13)1-3(9(14)15)5(10(16)17)6(4)11(18)19/h1H,7H2
InChIKeyUKUDSMQEWVNCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetranitroaniline (CAS 3698-54-2): High-Nitrogen Energetic Intermediate and Explosive Benchmark


2,3,4,6-Tetranitroaniline (TeNA) is a fully nitrated aniline derivative with the empirical formula C₆H₃N₅O₈, containing four nitro groups on a single benzene ring. The compound is synthesized via direct nitration of m-nitroaniline [1] and serves primarily as a precursor to the insensitive explosive 7-amino-4,6-dinitrobenzofuroxan (ADNBF) [2]. With a nitrogen content of 25.65% [3], TeNA is classified as a secondary high explosive. Its unique substitution pattern—nitro groups at the 2-, 3-, 4-, and 6-positions—renders the amino group highly activated toward nucleophilic displacement, a property exploited in its primary industrial application.

Why 2,3,4,6-Tetranitroaniline Cannot Be Replaced by Other Nitroaromatics: Chemical Instability and Unique Reactivity


Despite sharing the nitroaniline backbone with compounds like 2,4,6-trinitroaniline (picramide) or 2,3,5,6-tetranitroaniline, the 2,3,4,6-isomer exhibits distinctly poor thermal and hydrolytic stability [1]. The contiguous arrangement of nitro groups at the 2-, 3-, and 4-positions creates extreme electron deficiency on the aromatic ring, activating the amino group for facile nucleophilic substitution—even by water [2]. This inherent lability precludes direct substitution with more stable nitroaromatics like tetryl or TATB in applications requiring shelf stability. Conversely, this same reactivity is precisely what makes TeNA an irreplaceable intermediate for synthesizing insensitive explosives such as ADNBF via azide displacement [3]. Procurement decisions must therefore be driven by the specific synthetic objective: TeNA is a reactive intermediate, not a stable end-product explosive.

Quantitative Differentiation of 2,3,4,6-Tetranitroaniline from Tetryl, Picric Acid, and Other Nitroaromatics


Nitrogen Content: 2,3,4,6-Tetranitroaniline vs. Tetryl and Picric Acid

2,3,4,6-Tetranitroaniline contains 25.65% nitrogen by weight [1], exceeding both tetryl (2,4,6-trinitrophenylmethylnitramine) which contains approximately 24.4% nitrogen and picric acid (2,4,6-trinitrophenol) which contains 18.3% nitrogen. This higher nitrogen content directly correlates with superior gas-generating capacity upon detonation.

Energetic Materials Nitrogen Content Oxygen Balance

Experimental Heat of Explosion: 2,3,4,6-Tetranitroaniline vs. Tetryl and Hexanitrodiphenylamine

The experimental heat of explosion (HE) for 2,3,4,6-tetranitroaniline (TeNA) is 4.378 MJ kg⁻¹ [1]. This value is 8.3% lower than tetryl (4.773 MJ kg⁻¹) but 7.4% higher than 2,4,6,2',4',6'-hexanitrodiphenylamine (HNDP, 4.075 MJ kg⁻¹). The calculated HE for TeNA is 4.336 MJ kg⁻¹, showing close agreement with the experimental value.

Thermochemistry Heat of Explosion Energetic Performance

Density and Impact Sensitivity: 2,3,4,6-Tetranitroaniline Compared to Tetryl

The experimental density of 2,3,4,6-tetranitroaniline is 1.867 g cm⁻³ [1]. Tetryl has a reported density of 1.73 g cm⁻³. In terms of impact sensitivity, historical assessments indicate TeNA is 'less sensitive to shock than either tetryl or picric acid' [2], though a later review states it 'does not differ from tetryl' in explosive power and sensitiveness to impact [1]. The initiation temperature for thermal decomposition is 231–233 °C [1].

Energetic Materials Density Impact Sensitivity

Synthesis Yield and Precursor Cost: 2,3,4,6-Tetranitroaniline from m-Nitroaniline

2,3,4,6-Tetranitroaniline is synthesized from m-nitroaniline using mixed acid nitration. Under optimized conditions, yields of 80–97% have been achieved [1]. This high yield, combined with the low cost of m-nitroaniline (a commodity chemical), makes TeNA an economically viable intermediate. In contrast, the synthesis of the structurally related 2,3,5,6-tetranitroaniline requires alternative, less efficient nitration pathways.

Synthetic Chemistry Process Optimization Yield

Conversion Efficiency to ADNBF: 2,3,4,6-Tetranitroaniline as a Synthetic Intermediate

Treatment of 2,3,4,6-tetranitroaniline with sodium azide in acetic acid yields 7-amino-4,6-dinitrobenzofuroxan (ADNBF) in 96% isolated yield [1]. ADNBF is a high-density (1.902 g cm⁻³) insensitive explosive with a calculated detonation velocity of 7.91 mm µs⁻¹, equal to that of TATB, and impact sensitivity equal to TNT (H₃₀ = 100 cm) [2]. No other nitroaniline isomer can be converted to ADNBF with comparable efficiency.

Insensitive Munitions ADNBF Synthetic Efficiency

Thermal Stability and Decomposition Profile: 2,3,4,6-Tetranitroaniline vs. Tetryl

2,3,4,6-Tetranitroaniline exhibits poor thermal stability, with evidence of decomposition at 65.5 °C in the presence of moisture [1]. The initiation temperature for exothermic decomposition is 231–233 °C [1]. In contrast, tetryl melts at 129.5 °C with decomposition and is generally considered more thermally robust. The hydrolytic lability of TeNA—readily reacting with water to yield 3-amino-2,4,6-trinitrophenol [2]—further distinguishes it from stable nitroaromatics.

Thermal Stability Decomposition Kinetics Safety

Procurement-Driven Application Scenarios for 2,3,4,6-Tetranitroaniline


Synthesis of 7-Amino-4,6-dinitrobenzofuroxan (ADNBF) for Insensitive Munitions

2,3,4,6-Tetranitroaniline is the precursor of choice for the high-yield (96%) synthesis of ADNBF [1], an insensitive high explosive with a calculated detonation velocity equal to TATB (7.91 mm µs⁻¹) and impact sensitivity equivalent to TNT [2]. Procurement of high-purity TeNA is essential for defense laboratories and specialty chemical manufacturers engaged in the production of insensitive munitions components.

Nucleophilic Displacement Reactions to Access Functionalized Nitroaromatics

The extreme activation of the amino group in 2,3,4,6-tetranitroaniline enables efficient nucleophilic displacement by azide, alkoxides, and amines [1]. This reactivity profile is exploited in the synthesis of substituted benzofuroxans and benzofurazans. Researchers seeking to prepare novel high-nitrogen heterocycles will find TeNA an irreplaceable electrophilic building block.

Reference Standard for Energetic Material Calorimetry and Modeling

With a well-characterized experimental heat of explosion (4.378 MJ kg⁻¹) and extensive quantum chemical data (B3LYP/6-311+G(d,p) calculated energy and properties) [1], 2,3,4,6-tetranitroaniline serves as a valuable reference compound for validating computational models of nitroaromatic energetics and for calibrating calorimetric instruments.

Historical and Forensic Analysis of Legacy Explosive Formulations

2,3,4,6-Tetranitroaniline was historically used in detonator and primer compositions [1] and has been identified in environmental samples from former explosive manufacturing sites [2]. Procurement of analytical-grade TeNA is necessary for forensic laboratories and environmental monitoring agencies developing analytical methods for nitroaromatic explosive residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,6-Tetranitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.